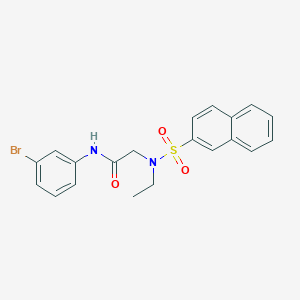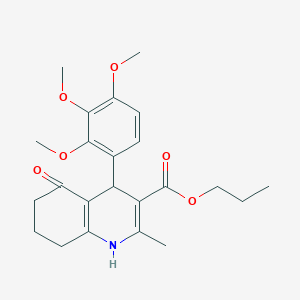![molecular formula C18H23ClN2O3 B5113503 1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is a synthetic compound that belongs to the class of opioids. It is commonly referred to as U-47700 and is known for its potent analgesic effects. This compound was first synthesized in the 1970s, and since then, it has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
U-47700 exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the inhibition of the release of neurotransmitters that are responsible for mediating pain signals. This results in the reduction of pain perception and the induction of analgesia.
Biochemical and Physiological Effects:
U-47700 has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is responsible for the euphoric effects associated with opioid use. It has also been shown to cause respiratory depression, which can be fatal in high doses. Additionally, U-47700 has been shown to cause constipation, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain pathways and the mechanisms of analgesia. However, its potential for abuse and addiction makes it a risky compound to work with. Additionally, its narrow therapeutic index and potential for respiratory depression make it difficult to work with in animal models.
Direcciones Futuras
There are several potential future directions for research on U-47700. One potential direction is the development of safer and more effective opioid medications that can provide analgesia without the risk of addiction and respiratory depression. Another potential direction is the development of new compounds that can target the mu-opioid receptor with greater specificity and efficacy. Finally, there is a need for further research on the long-term effects of U-47700 use on the brain and body.
Métodos De Síntesis
The synthesis of U-47700 involves the reaction between 4-chlorobenzyl cyanide and 2-oxazolidone in the presence of sodium hydride. This reaction leads to the formation of 4-chlorophenyl-2-oxazolidinone, which is then reduced to 4-chlorophenethylamine. The final step involves the reaction of 4-chlorophenethylamine with piperidinone to form U-47700.
Aplicaciones Científicas De Investigación
U-47700 has been used extensively in scientific research to study its analgesic effects and its potential therapeutic applications. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has been shown to be effective in relieving acute and chronic pain, making it a potential alternative to traditional opioid medications.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-16-6-3-14(4-7-16)9-11-20-13-15(5-8-17(20)22)18(23)21-10-1-2-12-24-21/h3-4,6-7,15H,1-2,5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXOFMFSACBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-5-(oxazinane-2-carbonyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)



![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)